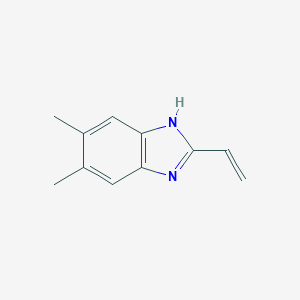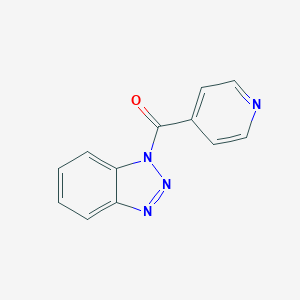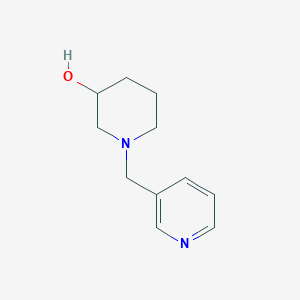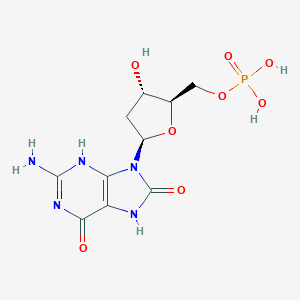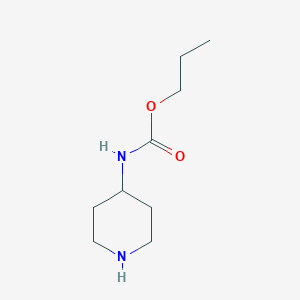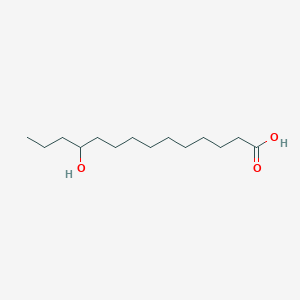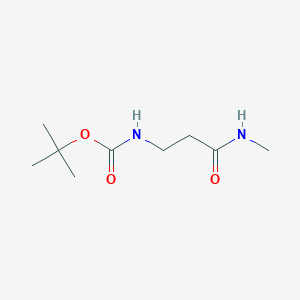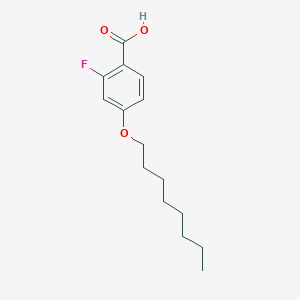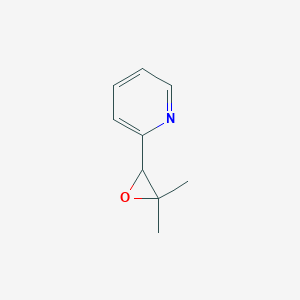
2-(3,3-Dimethyl-2-oxiranyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethyl-2-oxiranyl)pyridine, also known as DMP, is a heterocyclic compound that has been widely used in scientific research. It is a pyridine derivative that contains an epoxide group, which makes it a valuable building block for the synthesis of various organic compounds.
作用机制
The mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine is not fully understood, but it is believed to act as an electrophile due to the presence of the epoxide group. It can react with nucleophiles, such as amines and thiols, to form adducts. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also undergo ring-opening reactions to form diols and other compounds.
生化和生理效应
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. However, the mechanism of action for these effects is not fully understood.
实验室实验的优点和局限性
2-(3,3-Dimethyl-2-oxiranyl)pyridine is a valuable building block for the synthesis of various organic compounds, and its epoxide group makes it a versatile reagent for organic synthesis. However, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is highly reactive and can be difficult to handle. It can also be toxic and should be handled with care.
未来方向
There are several future directions for the use of 2-(3,3-Dimethyl-2-oxiranyl)pyridine in scientific research. One direction is the development of new drugs based on the structure of 2-(3,3-Dimethyl-2-oxiranyl)pyridine. Another direction is the synthesis of new organic compounds using 2-(3,3-Dimethyl-2-oxiranyl)pyridine as a building block. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also be used as a reagent in the development of new synthetic methods. Finally, the mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine can be further studied to better understand its antimicrobial and anticancer effects.
Conclusion
In conclusion, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is a heterocyclic compound that has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has antimicrobial and anticancer effects, but its mechanism of action is not fully understood. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
2-(3,3-Dimethyl-2-oxiranyl)pyridine can be synthesized by the reaction of 3,3-dimethyl-2-butenal with pyridine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a ring closure to form 2-(3,3-Dimethyl-2-oxiranyl)pyridine. The yield of the reaction can be improved by using a Lewis acid catalyst, such as zinc chloride or aluminum chloride.
科学研究应用
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products, such as pyridine alkaloids, and in the development of new drugs. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has also been used as a reagent in organic synthesis, such as in the preparation of epoxides and aldehydes.
属性
CAS 编号 |
156215-83-7 |
|---|---|
产品名称 |
2-(3,3-Dimethyl-2-oxiranyl)pyridine |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC 名称 |
2-(3,3-dimethyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8(11-9)7-5-3-4-6-10-7/h3-6,8H,1-2H3 |
InChI 键 |
BHJKFSNKJLFHBI-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)C2=CC=CC=N2)C |
规范 SMILES |
CC1(C(O1)C2=CC=CC=N2)C |
同义词 |
Pyridine, 2-(3,3-dimethyloxiranyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
